molecular formula C8H10N2O4S B139341 Methyl 2-(sulfamoylamino)benzoate CAS No. 127903-06-4

Methyl 2-(sulfamoylamino)benzoate

Cat. No. B139341
M. Wt: 230.24 g/mol
InChI Key: WSZJADHVJOBSJL-UHFFFAOYSA-N
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Description

Methyl 2-(sulfamoylamino)benzoate, also known as MSB, is a chemical compound that has gained significant attention in the field of scientific research. It is a sulfonamide derivative that has been synthesized and studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism Of Action

The mechanism of action of Methyl 2-(sulfamoylamino)benzoate is not fully understood, but it is believed to act as an inhibitor of various enzymes and transporters. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body. It has also been shown to inhibit the activity of organic anion transporting polypeptides (OATPs), transporters involved in the uptake of various drugs and endogenous compounds.

Biochemical And Physiological Effects

Methyl 2-(sulfamoylamino)benzoate has been shown to have various biochemical and physiological effects. It has been shown to decrease the activity of carbonic anhydrase, which can lead to a decrease in the production of bicarbonate ions and an increase in the acidity of the blood. It has also been shown to inhibit the uptake of various drugs and endogenous compounds by OATPs, which can affect their pharmacokinetics and efficacy.

Advantages And Limitations For Lab Experiments

Methyl 2-(sulfamoylamino)benzoate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be a potent inhibitor of various enzymes and transporters. However, it also has some limitations. Its mechanism of action is not fully understood, and its effects on different enzymes and transporters may vary. Additionally, it may have off-target effects that can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of Methyl 2-(sulfamoylamino)benzoate. One direction is to investigate its potential as a drug candidate for the treatment of various diseases. Another direction is to further study its mechanism of action and its effects on different enzymes and transporters. Additionally, it may be interesting to investigate its potential as a tool for the study of enzyme inhibition and protein-ligand interactions. Finally, it may be worth exploring its potential as a probe for the study of drug transporter function and drug-drug interactions.

Synthesis Methods

Methyl 2-(sulfamoylamino)benzoate can be synthesized by reacting 2-amino benzoic acid with methyl chloroformate and then reacting the resulting intermediate with sulfamide. The reaction can be catalyzed by a base such as triethylamine, and the final product can be purified by recrystallization from a suitable solvent.

Scientific Research Applications

Methyl 2-(sulfamoylamino)benzoate has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's, and diabetes. In biochemistry, it has been used as a tool to study enzyme inhibition and protein-ligand interactions. In pharmacology, it has been investigated for its potential as a drug transporter inhibitor.

properties

CAS RN

127903-06-4

Product Name

Methyl 2-(sulfamoylamino)benzoate

Molecular Formula

C8H10N2O4S

Molecular Weight

230.24 g/mol

IUPAC Name

methyl 2-(sulfamoylamino)benzoate

InChI

InChI=1S/C8H10N2O4S/c1-14-8(11)6-4-2-3-5-7(6)10-15(9,12)13/h2-5,10H,1H3,(H2,9,12,13)

InChI Key

WSZJADHVJOBSJL-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1NS(=O)(=O)N

Canonical SMILES

COC(=O)C1=CC=CC=C1NS(=O)(=O)N

synonyms

Benzoic acid, 2-[(aminosulfonyl)amino]-, methyl ester (9CI)

Origin of Product

United States

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